3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine
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Overview
Description
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine is an organic compound with the molecular formula C7H13NO. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is of interest due to its unique structure, which combines a tetrahydrofuran ring with an allylamine group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine typically involves the Wittig reaction. This reaction starts with the formation of an aldehyde intermediate, which is then reacted with (cyanomethyl)triphenylphosphonium chloride to yield 3-(tetrahydrofuran-3-yl)-acrylonitrile. The acrylonitrile is subsequently reduced to form the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield are suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond in the allylamine group can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Halogenated amines, various substituted derivatives.
Scientific Research Applications
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine depends on its specific applicationThese interactions can modulate biological pathways, leading to desired effects in medicinal chemistry and other fields .
Comparison with Similar Compounds
Similar Compounds
3-(Tetrahydrofuran-3-yl)propan-1-amine: Similar structure but lacks the double bond in the allylamine group.
Tetrahydrofuran-3-yl-methylamine: Another derivative of tetrahydrofuran with a different substitution pattern.
Uniqueness
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine is unique due to the presence of both a tetrahydrofuran ring and an allylamine group.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(E)-3-(oxolan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H13NO/c8-4-1-2-7-3-5-9-6-7/h1-2,7H,3-6,8H2/b2-1+ |
InChI Key |
GGIPVDUUFGOZBJ-OWOJBTEDSA-N |
Isomeric SMILES |
C1COCC1/C=C/CN |
Canonical SMILES |
C1COCC1C=CCN |
Origin of Product |
United States |
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